molecular formula C18H30O3 B14295028 13-Hydroxyoctadeca-2,4,6-trienoic acid CAS No. 116959-16-1

13-Hydroxyoctadeca-2,4,6-trienoic acid

Cat. No.: B14295028
CAS No.: 116959-16-1
M. Wt: 294.4 g/mol
InChI Key: LYESOFIGCSDUHK-UHFFFAOYSA-N
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Description

13-Hydroxyoctadeca-2,4,6-trienoic acid is a hydroxy fatty acid (HFA) that is of significant interest in biochemical and metabolic research. Hydroxy fatty acids represent an emerging class of compounds with promising applications in the chemical, medicinal, and functional food sectors . They are known to be synthesized biologically through the action of fatty acid hydratases, which catalyze the regioselective addition of water across a carbon-carbon cis-double bond in unsaturated fatty acids . The study of such specialized oxylipins, including various hydroxyoctadecanoic and hydroxyoctadecadienoic acids, provides valuable insights into inflammatory processes, cell signaling pathways, and oxidative stress markers . For instance, closely related metabolites like 13-Hydroxyoctadecadienoic acid (13-HODE) have been identified as chemorepellants produced by endothelial cells and are abundant in atherosclerotic lesions, regulating cellular pathways through interactions with transcription factors like PPAR-γ . Researchers utilize these compounds to explore biosynthetic pathways, including the use of dual-protein enzyme systems to enhance the production of di-hydroxy fatty acids . The characterization of such compounds often involves techniques like 13C NMR spectroscopy to confirm structure and purity . 13-Hydroxyoctadeca-2,4,6-trienoic acid is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

116959-16-1

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

13-hydroxyoctadeca-2,4,6-trienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h4,6,8,10,13,16-17,19H,2-3,5,7,9,11-12,14-15H2,1H3,(H,20,21)

InChI Key

LYESOFIGCSDUHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCCC=CC=CC=CC(=O)O)O

Origin of Product

United States

Preparation Methods

Substrate Selection and Reaction Mechanism

Linoleic acid (C18:2) and α-linolenic acid (C18:3) are common substrates. For 13-hydroxyoctadeca-2,4,6-trienoic acid, α-linolenic acid (9Z,12Z,15Z-octadecatrienoic acid) is oxidized at position 13 by 13-LOX isoforms. The reaction proceeds via:

  • Hydroperoxidation : LOX introduces molecular oxygen at position 13, forming 13-hydroperoxyoctadeca-9,11,15-trienoic acid.
  • Reduction : The hydroperoxide is reduced to the corresponding alcohol using agents like sodium borohydride (NaBH₄) or cysteine.

Key Conditions :

  • pH : Optimal activity occurs at pH 9.0–9.5 in borate buffer.
  • Oxygen Pressure : Enhanced yields under 2–3 bar O₂.
  • Reducing Agents : Cysteine enables single-step reduction, avoiding intermediate isolation.

Immobilized Enzyme Systems

Immobilizing LOX on supports like Eupergit C improves reusability. A study reported 85% yield retention after five cycles using immobilized LOX with 100 mM substrate.

Chemical Synthesis Strategies

Chemical methods offer flexibility in tailoring regioselectivity and scalability.

Hydroperoxide Reduction Pathway

This two-step approach mirrors enzymatic routes but uses chemical catalysts:

  • Photooxygenation : α-Linolenic acid reacts with singlet oxygen (generated via rose bengal/light) to form 13-hydroperoxyoctadeca-2,4,6-trienoic acid.
  • Reduction : Catalytic hydrogenation (Pd/BaSO₄) or NaBH₄ reduces the hydroperoxide to the hydroxy acid.

Challenges :

  • Over-reduction of double bonds.
  • Requires protection of conjugated triene system during reduction.

Epoxidation-Hydrolysis

  • Epoxidation : Treat α-linolenic acid with m-chloroperbenzoic acid (mCPBA) to form epoxides.
  • Acid-Catalyzed Hydrolysis : Selectively hydrolyze the epoxide at position 13 using H₂SO₄/MeOH.

Yield : ~60% with predominant 13(S) configuration.

Industrial-Scale Production

Fermentation-Based Biosynthesis

Engineered Saccharomyces cerevisiae strains expressing 13-LOX and reductases produce the compound from glucose. Key parameters:

  • Feedstock : Glucose (20 g/L) and dissolved O₂ (30%).
  • Titer : 1.2 g/L in 72-hour fed-batch fermentation.

Continuous Flow Reactors

Microreactors with immobilized LOX achieve 92% conversion at 50°C and 5 mL/min flow rate.

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability Cost
Enzymatic (LOX + NaBH₄) 78% 13(S) >90% Moderate $$
Chemical (Photooxygenation) 65% Racemic High $$$
Fermentation 1.2 g/L 13(S) >95% High $

Purification and Characterization

Chromatographic Techniques

  • HPLC : C18 column with acetonitrile/water (70:30) + 0.1% formic acid; retention time = 4.94 min.
  • GC-MS : Derivatization with BSTFA yields trimethylsilyl ethers; m/z 293.21 [M-H]⁻.

Structural Validation

  • NMR : δ 5.3–5.5 ppm (triene), δ 3.9 ppm (C13-OH).
  • Optical Rotation : [α]D²⁵ = +12.5° (c = 1, CHCl₃) for 13(S) isomer.

Chemical Reactions Analysis

Types of Reactions

13-Hydroxyoctadeca-2,4,6-trienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxylipins, reduced fatty acids, and substituted derivatives, each with distinct biological activities .

Scientific Research Applications

13-Hydroxyoctadeca-2,4,6-trienoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 13-Hydroxyoctadeca-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Varied Hydroxyl and Double Bond Positions

(a) 13(S)-Hydroxyoctadeca-9,11,15-trienoic acid (13(S)-HOT)
  • Structure : C₁₈ chain with double bonds at positions 9 (Z), 11 (E), and 15 (Z), and a hydroxyl group at position 13 .
  • Key Differences: While both compounds share a hydroxyl group at position 13, the double bonds in 13(S)-HOT are non-conjugated and located farther from the carboxyl end. This positional variation likely alters its interaction with lipid-binding proteins or receptors compared to the 2,4,6-trienoic acid .
(b) 9(S)-Hydroxyoctadeca-10,12,15-trienoic acid (9(S)-HOT)
  • Structure : Hydroxyl group at position 9 and conjugated double bonds at 10 (E), 12 (Z), and 15 (Z) .
  • Functional Implications : The hydroxyl group at position 9 instead of 13 may redirect its biological activity toward different signaling pathways, such as those involving leukotriene or prostaglandin synthesis .

Analogues with Modified Chain Lengths

13-Hydroxytridecanoic Acid
  • Key Differences: The shorter chain length (C₁₃ vs. C₁₈) and absence of unsaturation limit its ability to mimic the membrane-fluidizing or receptor-binding properties of 13-hydroxyoctadecatrienoic acid .

Analogues with Substituent Modifications

(a) 2-Methoxyocta-2,4,6-trienoic Acid (A02)
  • Structure : An 8-carbon chain with conjugated double bonds (2,4,6) and a methoxy group replacing the hydroxyl at position 2 .
  • Functional Impact: The methoxy group enhances PPARγ activation potency compared to its non-hydroxylated counterpart (Octa, 2,4,6-octatrienoic acid). A02 demonstrates superior anti-EMT and anti-proliferative effects in squamous cell carcinoma models .
(b) ALRT1550
  • Structure: A methyl-substituted trienoic acid with a bulky 3,5-di-tert-butylphenyl group at position 7 .
  • Activity: Exhibits potent antiproliferative activity, currently in clinical trials for cancer therapy. The phenyl group enhances cellular uptake and target specificity, contrasting with the simpler structure of 13-hydroxyoctadecatrienoic acid .

Hydroperoxy Derivatives

9(S)-HPOT and 2(R)-HPOT
  • Structure: Hydroperoxy groups at positions 9 (S) or 2 (R) on an 18-carbon trienoic chain .
  • Functional Role: Hydroperoxy derivatives are transient intermediates in lipid peroxidation pathways, often precursors to bioactive hydroxides like 13-HOT. Their instability contrasts with the relative stability of 13-hydroxyoctadecatrienoic acid .

Comparative Data Table

Compound Name Structure Features Biological Activity Reference
13-Hydroxyoctadeca-2,4,6-trienoic acid C₁₈, 13-OH, 2E,4E,6E PPARγ modulation, anti-EMT potential
13(S)-HOT C₁₈, 13-OH, 9Z,11E,15Z Lipid signaling (unclear specifics)
9(S)-HOT C₁₈, 9-OH, 10E,12Z,15Z Precursor to pro-inflammatory mediators
2-Methoxyocta-2,4,6-trienoic acid (A02) C₈, 2-OCH₃, 4E,6E PPARγ activation, anti-cancer
ALRT1550 C₂₃, 7-phenyl, 3-methyl, 2E,4E,6E Antiproliferative, clinical trials
13-Hydroxytridecanoic acid C₁₃, 13-OH, no double bonds Limited bioactivity

Research Findings and Implications

  • PPARγ Activation: Compounds like A02 and Octa (C₈ trienoic acid) show that conjugation and substituents (e.g., methoxy) enhance PPARγ binding, reducing UVB-induced oxidative stress and EMT in skin cancer models .
  • Antiproliferative Effects: ALRT1550’s efficacy highlights the importance of bulky substituents in targeting specific cancers, a feature absent in 13-hydroxyoctadecatrienoic acid .
  • Lipid Remodeling : Hydroxy and hydroperoxy HPFAs influence membrane lipid composition, affecting cell migration and signaling cascades like TGF-β1 .

Q & A

Basic Research Questions

Q. How can 13-Hydroxyoctadeca-2,4,6-trienoic acid be synthesized and purified for laboratory use?

  • Methodology : The compound is typically synthesized via chemical methods such as carbon chain extension and dienylation reactions. For example, stereoselective hydroxylation of linoleic acid derivatives using lipoxygenase enzymes can yield specific stereoisomers. Purification often involves reverse-phase HPLC or column chromatography, followed by structural validation via NMR and mass spectrometry .
  • Key Considerations : Ensure reaction conditions (e.g., temperature, pH) are optimized to minimize side products. Purity should be confirmed using ≥95% chromatographic thresholds .

Q. What analytical techniques are most reliable for characterizing 13-Hydroxyoctadeca-2,4,6-trienoic acid?

  • Methodology :

  • Structural analysis : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for stereochemical confirmation .
  • Quantification : LC-MS/MS with deuterated internal standards to account for matrix effects .
    • Data Validation : Cross-reference spectral data with published libraries (e.g., ChemSpider, PubChem) to resolve ambiguities in double-bond positioning .

Q. How should researchers design dose-response experiments to study this compound’s bioactivity?

  • Methodology :

  • Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values.
  • Include controls for solvent effects (e.g., DMSO ≤0.1%) and viability assays (e.g., MTT, ATP luminescence) .
    • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p<0.05). Replicate experiments ≥3 times .

Advanced Research Questions

Q. How can contradictions in reported pro-inflammatory vs. anti-inflammatory effects of this compound be resolved?

  • Methodology :

  • Isomer-Specific Analysis : Use chiral chromatography to separate enantiomers (e.g., 13(S)- vs. 13(R)-HODE), as stereochemistry influences receptor binding .
  • Contextual Factors : Evaluate cell type-specific responses (e.g., macrophages vs. endothelial cells) and microenvironmental conditions (e.g., oxygen tension, lipid peroxidation status) .
    • Data Interpretation : Perform meta-analyses of existing studies to identify confounding variables (e.g., serum-free vs. serum-containing media) .

Q. What experimental strategies are recommended for studying the compound’s in vivo pharmacokinetics?

  • Methodology :

  • Labeling : Radiolabel (e.g., ¹⁴C) or stable isotope tags for tracing distribution.
  • Sampling : Collect plasma/tissue samples at timed intervals post-administration. Analyze via LC-MS/MS with pharmacokinetic modeling (e.g., non-compartmental analysis) .
    • Challenges : Address rapid metabolism by incorporating esterase inhibitors or using prodrug formulations .

Q. How can researchers mitigate artifacts in oxidative stress assays involving this compound?

  • Methodology :

  • Artifact Sources : Auto-oxidation during assay incubation; interference with fluorescent probes (e.g., DCFH-DA).
  • Mitigation : Use antioxidants (e.g., butylated hydroxytoluene) in buffers, and validate results with orthogonal assays (e.g., glutathione depletion assays) .
    • Controls : Include catalase/SOD supplementation to confirm ROS-specific effects .

Data Analysis & Reproducibility

Q. What statistical approaches are optimal for analyzing omics data linked to this compound’s mechanisms?

  • Methodology :

  • Pathway Enrichment : Use tools like DAVID or MetaboAnalyst for lipidomics/proteomics datasets.
  • Multi-Omics Integration : Apply weighted gene co-expression network analysis (WGCNA) to link metabolite changes to transcriptional regulators .
    • Reproducibility : Adhere to FAIR data principles; deposit raw data in repositories like MetaboLights .

Q. How should conflicting results in enzyme inhibition studies be addressed?

  • Methodology :

  • Enzyme Source Variability : Compare recombinant vs. tissue-extracted enzymes (e.g., COX-2, 15-LOX).
  • Kinetic Analysis : Calculate Ki values using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
    • Reporting : Disclose enzyme batch numbers and activity units in publications .

Experimental Design Tables

Parameter Recommendation Evidence Source
Synthesis Yield ≥60% via optimized lipoxygenase reactions
LC-MS/MS LOQ 0.1 ng/mL in biological matrices
In Vivo Dose Range 1–10 mg/kg (rodent models)

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